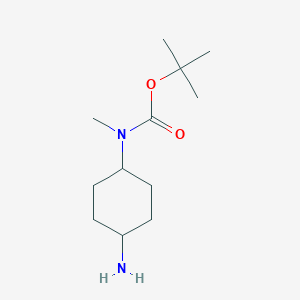

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate

Description

Significance as a Core Intermediate in the Construction of Complex Molecular Architectures

The utility of tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate as a core intermediate stems from its capacity to introduce a 1,4-disubstituted cyclohexane (B81311) moiety into larger molecules. This structural motif is prevalent in many natural products and pharmaceutically active compounds. The defined stereochemistry of the cyclohexane ring can be crucial in establishing the three-dimensional architecture of a target molecule, which in turn can significantly influence its biological activity.

The presence of two different types of amino groups is a key feature of this building block. The primary amine can readily participate in a variety of chemical transformations, including reductive amination, acylation, and arylation reactions. This allows for the straightforward attachment of this core unit to other parts of a complex molecule. Subsequently, the Boc-protected N-methylamino group can be unmasked under specific acidic conditions to reveal a secondary amine, which can then be further functionalized. This differential reactivity of the two nitrogen atoms provides chemists with a strategic advantage in multistep syntheses, enabling a controlled and stepwise elaboration of the molecular structure.

Role in the Design and Preparation of Bioactive Molecules within Medicinal Chemistry Research

In the realm of medicinal chemistry, the design and synthesis of novel therapeutic agents often rely on the use of versatile building blocks that can be readily incorporated into diverse molecular scaffolds. This compound and its analogues serve as important precursors in the development of a range of bioactive molecules.

This compound is particularly useful in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The 1,4-diaminocyclohexane core can mimic the hinge-binding motifs found in many kinase inhibitors. By functionalizing the primary amine and the N-methylamino group with different aromatic or heterocyclic moieties, medicinal chemists can generate libraries of compounds to screen for kinase inhibitory activity.

Furthermore, derivatives of this compound have been investigated for their potential in developing antivirals and agents targeting the integrated stress response. The ability to readily modify the structure of this intermediate allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates. Research into similar carbamate (B1207046) derivatives has also suggested potential applications in areas such as antidepressant and anticancer therapies, highlighting the broad therapeutic potential of scaffolds derived from this versatile building block.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBJCNYCFNJFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401532-57-7 | |

| Record name | rac-tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 4 Aminocyclohexyl N Methylcarbamate

Approaches to N-Methylcarbamate Moiety Formation

The construction of the N-methylcarbamate group is a critical step in the synthesis of the target compound. This can be accomplished through direct methods or by utilizing protecting group strategies.

Direct Carbamate (B1207046) Synthesis from Amine Precursors

Direct methods for the formation of the carbamate functional group from amine precursors offer an efficient route to the desired product. These methods include carbonylation reactions and rearrangement processes.

While specific examples of direct carbonylation to form tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate are not extensively detailed in publicly available scientific literature, the general principles of palladium-catalyzed aminocarbonylation of iodoalkenes represent a plausible synthetic strategy. This would involve the reaction of a suitable N-methyl-4-iodocyclohexylamine derivative with carbon monoxide and tert-butanol (B103910) in the presence of a palladium catalyst. The successful application of this methodology has been demonstrated in the synthesis of various carboxamides, suggesting its potential applicability in this context.

Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, provide alternative pathways for the formation of carbamates by converting carboxylic acid derivatives or amides into isocyanates, which can then be trapped by an alcohol.

The Curtius rearrangement , for instance, involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with subsequent trapping by an alcohol to yield the carbamate. A one-pot procedure for the synthesis of Boc-protected amines from carboxylic acids has been developed, which proceeds via an acyl azide intermediate that undergoes a Curtius rearrangement. The resulting isocyanate is then trapped with tert-butanol. This method is compatible with a variety of functional groups. researchgate.net

The Hofmann rearrangement of a primary amide with a halogen and a base can also generate an isocyanate intermediate. In the presence of an alcohol like tert-butanol, this intermediate can be trapped to form a tert-butoxycarbonyl (Boc)-protected amine. orgsyn.org

The Lossen rearrangement offers another route, starting from a hydroxamic acid. A mild, one-pot synthesis of carbamates via the Lossen rearrangement has been reported, utilizing an arylsulfonyl chloride to promote the rearrangement and N-methylimidazole to facilitate the conversion of the resulting isocyanate to the carbamate. chemimpex.com

While these rearrangement reactions are well-established for carbamate synthesis, their specific application to produce this compound would depend on the availability and synthesis of the appropriate cyclohexanecarboxylic acid, amide, or hydroxamic acid precursor.

Application of the tert-Butyloxycarbonyl (Boc) Protecting Group Strategy

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering a reliable method for the temporary protection of amine functionalities. This strategy is particularly relevant for the synthesis of this compound.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. A variety of solvents and bases can be employed, allowing for optimization based on the specific substrate.

For the synthesis of the target compound, a likely precursor is N-methyl-1,4-cyclohexanediamine. The Boc protection of the secondary amine in this precursor would directly yield the final product. General conditions for the Boc protection of amines involve reacting the amine with Boc₂O in a solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, often with a base like triethylamine (B128534) (TEA) or sodium bicarbonate. The reaction is typically performed at room temperature. synhet.comscielo.org.mx

An alternative and highly plausible route involves the reductive amination of tert-butyl N-(4-oxocyclohexyl)carbamate with methylamine (B109427). This ketone precursor is commercially available and its reaction with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), would directly yield this compound.

A general procedure for the synthesis of a related compound, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, involves reacting (1r,4r)-cyclohexane-1,4-diamine with di-tert-butyl dicarbonate in methanol (B129727) at 0°C, followed by stirring at room temperature. This reaction selectively protects one of the primary amines. chemicalbook.com Subsequent N-methylation of the remaining primary amine would lead to the desired product. A study on the selective N-methylation of Boc-protected amino acids using methyl iodide and sodium hydride in THF has been reported, which could be adapted for this purpose. researchgate.net

Table 1: Reaction Conditions for Boc-Protection of Amines

| Amine Substrate | Reagent | Base | Solvent | Temperature | Yield | Reference |

| (1r,4r)-cyclohexane-1,4-diamine | Di-tert-butyl dicarbonate | - | Methanol | 0°C to rt | 86% | chemicalbook.com |

| Pyrrolidine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0°C to rt | 100% | scielo.org.mx |

| Aniline (B41778) | Di-tert-butyl dicarbonate | Amberlite-IR 120 | Dichloromethane | rt | 95% | scbt.com |

In substrates containing multiple amine groups of differing reactivity, such as a primary and a secondary amine, chemoselective protection is crucial. In the context of synthesizing this compound from 1,4-cyclohexanediamine, a two-step process involving selective protection and then modification of the remaining amine is a common strategy.

One approach involves the mono-Boc protection of 1,4-cyclohexanediamine. A facile method for the mono-Boc protection of symmetrical diamines has been developed, which involves the sequential addition of one mole of HCl followed by one mole of Boc₂O. This strategy relies on the principle that the monoprotonated diamine is less reactive towards the second molecule of Boc₂O.

Alternatively, methods using chlorotrimethylsilane (B32843) or thionyl chloride to generate one equivalent of HCl in situ have been reported for the selective mono-Boc protection of diamines. scielo.org.mx The resulting mono-protected diamine can then be N-methylated.

The chemoselectivity of these reactions is influenced by factors such as the steric and electronic properties of the amine, the reaction temperature, and the stoichiometry of the reagents.

Table 2: Methods for Chemoselective Mono-Boc Protection of Diamines

| Diamine | Reagent System | Key Feature | Reference |

| Symmetrical Diamines | 1. HCl (1 eq), 2. Boc₂O (1 eq) | Monoprotonation deactivates one amine group | |

| 1,2- to 1,8-Diamines | Me₃SiCl or SOCl₂ (as HCl source), Boc₂O | In situ generation of one equivalent of HCl | scielo.org.mx |

Elaboration of the 4-Aminocyclohexyl Core

The synthesis of this compound fundamentally relies on the precise construction of the 4-aminocyclohexyl core. This process involves sophisticated stereochemical control to obtain the desired isomeric structure, which is crucial for its application as a synthetic intermediate. Methodologies focus on building the cyclohexane (B81311) ring, controlling the relative orientation of its substituents, and introducing the necessary amine functionalities.

Stereoselective Preparation of Cyclohexylamine (B46788) Scaffolds

The cyclohexylamine framework is a prevalent structural motif in numerous pharmaceuticals and biologically active molecules. nih.gov Consequently, a variety of stereoselective methods have been developed for its synthesis. A powerful strategy for constructing the six-membered ring is the [4+2] cycloaddition, or Diels-Alder reaction, which can establish multiple stereocenters in a single, predictable step. nih.govresearchgate.net For instance, the reaction between a substituted diene and a dienophile can generate a cyclohexene (B86901) derivative, which serves as a precursor to the desired saturated cyclohexylamine scaffold.

Recent advancements have utilized photoredox catalysis to enable intermolecular [4+2] cycloadditions under mild conditions, expanding the accessibility of highly functionalized cyclohexylamine derivatives. nih.gov These methods offer excellent diastereoselectivity and atom economy. Other approaches to stereocontrolled synthesis include starting from chiral precursors or employing chiral catalysts to guide the formation of specific stereoisomers.

Control of (1r,4r) and (1s,4s) Stereochemistry in Cyclohexyl Derivatization

The relative stereochemistry of the two substituents at the 1 and 4 positions of the cyclohexane ring is critical. The (1r,4r) designation corresponds to the trans isomer, where the substituents are on opposite sides of the ring, while (1s,4s) refers to the cis isomer, with substituents on the same side. In its most stable chair conformation, the trans isomer can place both large substituents in equatorial positions, minimizing steric strain. Conversely, the cis isomer must have one substituent in an axial and one in an equatorial position. libretexts.orgpressbooks.pub

Control over this stereochemistry is often achieved by selecting appropriate starting materials and reaction pathways. For example, the catalytic hydrogenation of a substituted aniline or phenol (B47542) can lead to a mixture of cis and trans isomers, with the ratio depending on the catalyst, solvent, and reaction conditions.

Another key strategy involves nucleophilic addition to a cyclohexene derivative, such as an epoxide. According to the Fürst-Plattner rule, the nucleophilic attack on a cyclohexene epoxide preferentially occurs in an axial trajectory, leading to a trans-diaxial opening of the ring. wikipedia.org The resulting product is a trans-1,2-disubstituted cyclohexane. This principle can be extended to control the stereochemistry at the 1,4-positions through multi-step sequences.

Table 1: Stereochemical Outcomes in Cyclohexane Reactions

| Reaction Type | Typical Stereochemical Preference | Controlling Factors |

|---|---|---|

| Catalytic Hydrogenation | Mixture of cis and trans | Catalyst, solvent, temperature, pressure |

| Nucleophilic Epoxide Opening | trans-diaxial addition | Conformation of the intermediate, steric hindrance |

| Reductive Amination | Mixture of cis and trans | Reducing agent, pH, steric approach control |

| Diels-Alder Cycloaddition | High stereospecificity | Geometry of diene and dienophile (endo/exo rule) |

Introduction of the Primary Amine Functionality on the Cyclohexyl Ring

Several reliable methods exist for introducing a primary amine onto a cyclohexane ring. One of the most common is the reductive amination of a cyclohexanone (B45756) derivative. pearson.compearson.com This reaction involves the initial formation of an imine by reacting the ketone with ammonia, followed by in-situ reduction to the corresponding amine. The choice of reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, is crucial for the success of this transformation. pearson.com

Alternative strategies include:

Reduction of a nitro group: A nitrocyclohexane (B1678964) derivative can be reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations.

Reduction of an azide: A cyclohexyl azide, typically prepared via nucleophilic substitution with sodium azide, can be cleanly reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄) or through a Staudinger reaction.

Curtius or Hofmann Rearrangement: A cyclohexanecarboxylic acid can be converted to the corresponding amine with the loss of one carbon atom through these classical rearrangement reactions. The Curtius rearrangement, involving the thermal decomposition of an acyl azide, is often used in complex molecule synthesis. researchgate.net

Orthogonal Protecting Group Strategies in Multistep Synthesis

The synthesis of a molecule like this compound, which contains two distinct amine functionalities, necessitates a sophisticated protecting group strategy. Orthogonal protection is a key concept where different protecting groups can be removed under specific conditions without affecting the others, allowing for the selective functionalization of multiple reactive sites within the same molecule. bham.ac.ukjocpr.comwikipedia.org

Compatibility of Boc and Other Amine Protecting Groups

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. organic-chemistry.orgyoutube.com It is typically installed using di-tert-butyl dicarbonate (Boc₂O) and is characterized by its stability to basic conditions, nucleophiles, and catalytic hydrogenation. total-synthesis.com Its primary lability is towards acid, where it is readily cleaved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

This specific reactivity profile makes the Boc group orthogonally compatible with several other common amine protecting groups. This allows for selective deprotection schemes which are fundamental in multistep syntheses. neliti.com

Table 2: Orthogonal Amine Protecting Groups Compatible with Boc

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Yes |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Yes |

| Acetyl | Ac | Strong acid or base hydrolysis (harsher than Boc cleavage) | Partially; conditions can overlap |

The orthogonality between Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) is a cornerstone of modern peptide and complex molecule synthesis. total-synthesis.comresearchgate.net

Optimization and Process Chemistry Considerations

The industrial-scale synthesis of complex organic molecules like this compound necessitates rigorous optimization of reaction conditions to ensure high yield, purity, and stereochemical control while maintaining economic and environmental viability. Key considerations in the process chemistry for this compound revolve around managing the stereochemistry of the 1,4-disubstituted cyclohexane ring and enhancing the efficiency of the N-methylation and carbamate formation steps.

The 1,4-disubstituted cyclohexane core of the target molecule can exist as two primary diastereomers: cis and trans. In the most stable chair conformation, the trans isomer can position both bulky substituents in equatorial orientations, minimizing steric strain. This thermodynamic preference is a crucial factor in designing a stereoselective synthesis. The primary strategies to control diastereomer formation focus on the stereoselective reduction of a planar precursor, such as a substituted aniline or cyclohexanone derivative.

Control During Hydrogenation of Aromatic Precursors

A common synthetic pathway to 1,4-disubstituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic ring. For instance, the hydrogenation of a p-phenylenediamine (B122844) derivative can yield a mixture of cis- and trans-1,4-diaminocyclohexane. The diastereomeric ratio of the product is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Catalyst Selection : Different metal catalysts exhibit distinct selectivities. Ruthenium (Ru) and Rhodium (Rh) catalysts often favor the formation of the cis isomer under certain conditions. In contrast, catalysts based on Platinum (Pt), Palladium (Pd), or Nickel (Ni) can be steered to produce higher ratios of the thermodynamically favored trans isomer. For example, the hydrogenation of p-phenylenediamine over nickel or cobalt catalysts is a known route to produce mixtures of cyclohexane-1,4-diamine. chemicalbook.com

Reaction Conditions : Parameters such as hydrogen pressure, temperature, and solvent polarity can significantly influence the stereochemical outcome. Isomerization of a kinetically formed cis-rich mixture to a thermodynamically more stable trans-rich mixture can be promoted under specific conditions, for instance, by using a ruthenium catalyst in the presence of a base at elevated temperatures. chemicalbook.com

Table 1: Influence of Catalyst on Diastereomeric Ratio in Hydrogenation

| Precursor | Catalyst System | Conditions | Diastereomer Ratio (cis:trans) |

|---|---|---|---|

| p-Phenylenediamine | Ni or Co | 180°C, 100-150 atm | Mixture of isomers |

| 1,4-Diaminocyclohexane (80:20 cis/trans) | 5% Ru/Al₂O₃, NaOMe | 200°C, 2 h | 65:35 |

This table presents illustrative data on how catalyst selection can influence the stereochemistry and outcome of hydrogenation reactions for related precursors. chemicalbook.comrsc.org

Control During Reduction of Cyclohexanone Intermediates

An alternative strategy involves the stereoselective reduction of a 4-substituted cyclohexanone. If one of the amine functionalities is introduced via reductive amination of a ketone, the choice of reducing agent and conditions is critical for controlling the formation of the desired diastereomer. The stereoselectivity arises from the preferential axial or equatorial attack of the hydride on the intermediate iminium ion.

Should the synthesis proceed through an intermediate mixture of diastereomers, separation is a viable, albeit less efficient, strategy. Fractional crystallization of the free amine or its salts can be used to isolate the desired isomer. chemicalbook.com

Efficiency in the synthesis of this compound is largely determined by the performance of the N-methylation and carbamate formation steps. Modern catalytic methods offer significant advantages over classical stoichiometric approaches in terms of atom economy, waste reduction, and safety.

Catalysis in N-Methylation

The introduction of the N-methyl group is a critical transformation. While traditional reagents like methyl iodide are effective, they are toxic and can lead to over-alkylation. A greener and more efficient alternative is the catalytic N-methylation of amines using methanol as both the C1 source and solvent. acs.orgnih.gov This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the only byproduct is water. nih.gov

Catalyst Systems : A variety of transition metal catalysts are effective for this transformation.

Ruthenium (Ru) Catalysts : Ruthenium complexes, such as (DPEPhos)RuCl₂(PPh₃), have demonstrated excellent performance for the N-methylation of amines with methanol under weakly basic conditions (e.g., Cs₂CO₃). nih.gov

Iridium (Ir) Catalysts : Iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands are also highly active catalysts. acs.org Supported iridium catalysts, like Ir/ZnO, have been developed for additive-free N-methylation, offering easier separation and recycling. rsc.org

Non-Precious Metal Catalysts : To improve cost-effectiveness, catalysts based on abundant metals like nickel have been developed. For instance, in-situ generated nickel catalysts can efficiently promote the N-alkylation of amines with alcohols. rsc.org

Table 2: Comparison of Catalysts for N-Methylation of Amines with Methanol

| Catalyst (mol%) | Substrate | Base | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (DPEPhos)RuCl₂(PPh₃) (0.5%) | Aniline | Cs₂CO₃ | 140 | 12 | N-Methylaniline | 96 |

| Ir-NHC Complex (1%) | Aniline | Cs₂CO₃ | 110 | 5 | N-Methylaniline | >30 (Conv.) |

| Pt/C (cat.) | n-Octylamine | NaOH | 150 | 36 | N,N-Dimethyloctylamine | 97 |

This table summarizes the performance of various catalytic systems for the N-methylation of model amine substrates using methanol, highlighting the high efficiencies achievable under optimized conditions. acs.orgnih.govrsc.orgshokubai.org

Solvent and Base Selection for Boc-Protection

The final step in the synthesis of the target moiety involves the protection of the secondary amine as a tert-butyl carbamate (Boc-protection). This is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The efficiency of this step is highly dependent on the choice of solvent and base.

Solvent Effects : The solvent must effectively dissolve both the amine substrate and Boc₂O. Common choices include polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. orgsyn.org The use of alcoholic solvents such as methanol has been shown to significantly accelerate the Boc protection of amines, even without a base. wuxibiology.com

Base Selection : A base is typically added to neutralize the acidic byproducts of the reaction. For reactions in organic solvents, tertiary amines like triethylamine are common. In biphasic aqueous-organic systems or purely aqueous media, inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) are highly effective and facilitate simpler workups. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate, although it may also promote side reactions if not carefully controlled. rsc.org

Table 3: Effect of Solvent/Base System on Boc-Protection Efficiency

| Substrate | Solvent | Base/Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| Aniline | CDCl₃ | None | 24 h | 1% (Conv.) |

| Aniline | CD₃OD | None | 24 h | 70% (Conv.) |

| Various Amines | THF | K₂CO₃ | 1-4 h | 90-98% |

This table illustrates the impact of solvent and base/catalyst choice on the efficiency of the Boc-protection reaction for representative amines. orgsyn.orgwuxibiology.com

Chemical Reactivity and Derivatizations of Tert Butyl N 4 Aminocyclohexyl N Methylcarbamate

Selective Functionalization of the Primary Amine Group on the Cyclohexyl Ring

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the N-methylamino moiety allows for the selective functionalization of the primary amine on the cyclohexyl ring. This primary amine exhibits typical nucleophilic reactivity, enabling a variety of chemical modifications.

Reductive Amination Reactions for Amine Extension

Reductive amination is a powerful method for forming carbon-nitrogen bonds and extending the amine functionality. This reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation. commonorganicchemistry.comharvard.edu

The choice of reducing agent is crucial; for instance, sodium borohydride (B1222165) (NaBH₄) can also reduce the starting carbonyl compound, so it is typically added after the imine has formed. In contrast, sodium triacetoxyborohydride is a milder reagent that is particularly effective for the reductive amination of aldehydes and ketones and is often the reagent of choice due to its high selectivity and efficiency. harvard.edu

Table 1: Examples of Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

| Aldehyde (R-CHO) | Sodium triacetoxyborohydride (STAB) | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | tert-butyl N-(4-(alkylamino)cyclohexyl)-N-methylcarbamate | High |

| Ketone (R₂C=O) | Sodium cyanoborohydride (NaCNBH₃) / Ti(Oi-Pr)₄ | Methanol (B129727) (MeOH) | tert-butyl N-(4-(dialkylamino)cyclohexyl)-N-methylcarbamate | Good to High |

Acylation and Amidation Reactions for Amide Bond Formation

The primary amine of tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide bonds. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. This method is widely used to introduce a wide array of substituents onto the cyclohexyl ring.

A one-pot method for the conversion of tert-butyl carbamates to amides involves the use of acyl halide-methanol mixtures, which avoids the need to isolate the potentially unstable intermediate amine. organic-chemistry.org

Table 2: Examples of Acylation and Amidation Reactions

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetyl chloride | Triethylamine | Dichloromethane (DCM) | tert-butyl N-(4-acetamidocyclohexyl)-N-methylcarbamate | >90 |

| Benzoyl chloride | Pyridine | Tetrahydrofuran (B95107) (THF) | tert-butyl N-(4-benzamidocyclohexyl)-N-methylcarbamate | High |

| Acetic anhydride | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | tert-butyl N-(4-acetamidocyclohexyl)-N-methylcarbamate | High |

Alkylation and Other Electrophilic Modifications

Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is often the preferred method. For other electrophilic modifications, the primary amine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. bioorganic-chemistry.comresearchgate.net

The synthesis of N-substituted ureas can be achieved through various methods, including the reaction of amines with isocyanates generated in situ from primary amides via a Hofmann rearrangement. organic-chemistry.org

Table 3: Examples of Alkylation and Other Electrophilic Modifications

| Electrophile | Reaction Type | Solvent | Product |

| Methyl iodide | Alkylation | Acetonitrile | Mixture of mono-, di-, and tri-methylated products |

| Phenyl isocyanate | Urea Formation | Dichloromethane (DCM) | tert-butyl N-methyl-N-(4-(3-phenylureido)cyclohexyl)carbamate |

| Phenyl isothiocyanate | Thiourea Formation | Tetrahydrofuran (THF) | tert-butyl N-methyl-N-(4-(3-phenylthioureido)cyclohexyl)carbamate |

Cleavage of the N-Methylcarbamate Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Acid-Mediated Deprotection Mechanisms and Conditions

The cleavage of the Boc group is typically achieved by treatment with a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. commonorganicchemistry.combioorganic-chemistry.com

Commonly used acidic conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): Often used neat or as a solution in a solvent like dichloromethane (DCM). organic-chemistry.orgresearchgate.net

Hydrochloric acid (HCl): Typically used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Sulfuric acid (H₂SO₄): A strong acid that can also be used for Boc cleavage.

The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. For instance, using HCl in dioxane is a common method that often provides the deprotected amine as its hydrochloride salt, which can aid in purification and handling. organic-chemistry.org

Table 4: Common Conditions for Boc Deprotection

| Acid Reagent | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |

| 4M HCl in Dioxane | Dioxane | Room Temperature | 1-16 hours |

| Concentrated HCl | Methanol (MeOH) | Room Temperature | 1-3 hours |

Subsequent Reactivity of the N-Methyl-4-aminocyclohexylamine Moiety

Following the removal of the Boc protecting group, the resulting N-methyl-4-aminocyclohexylamine is a diamine with two nucleophilic sites: a primary amine and a secondary N-methylamine. The differential reactivity of these two amines can be exploited for further selective functionalization. The primary amine is generally more sterically accessible and more nucleophilic than the secondary amine, allowing for selective reactions under controlled conditions.

The deprotected diamine can undergo a variety of reactions, including:

Acylation: Selective acylation of the primary amine can be achieved by using one equivalent of an acylating agent at low temperatures.

Reductive Amination: The primary amine can be selectively reacted with carbonyl compounds under reductive amination conditions.

Alkylation: Similar to acylation, selective mono-alkylation of the primary amine is possible with careful control of stoichiometry and reaction conditions.

Formation of Heterocycles: The diamine can serve as a precursor for the synthesis of various heterocyclic compounds.

The ability to selectively deprotect the N-methylamino group provides a strategic advantage in multi-step syntheses, allowing for the sequential introduction of different functionalities at the two amine positions of the cyclohexyl ring.

Chemoselective Transformations in the Presence of Multiple Nitrogen Centers

The molecular structure of this compound features two distinct nitrogen centers: a primary aliphatic amine (-NH₂) and a tertiary carbamate nitrogen (-N(CH₃)Boc). This structural arrangement allows for a high degree of chemoselectivity in chemical transformations. The primary amine is significantly more nucleophilic and sterically accessible compared to the carbamate nitrogen. The lone pair of electrons on the carbamate nitrogen is delocalized by resonance with the adjacent carbonyl group, and the bulky tert-butoxycarbonyl (Boc) group provides considerable steric hindrance. Consequently, electrophilic reagents react selectively at the primary amine, leaving the N-methyl-Boc moiety intact under a variety of reaction conditions.

This predictable reactivity makes the compound a valuable intermediate in multistep syntheses, where the primary amine serves as a handle for derivatization while the second nitrogen function remains masked. Common chemoselective transformations include acylation, sulfonylation, and reductive amination, which proceed exclusively at the 4-amino position of the cyclohexyl ring.

Detailed research findings from various synthetic applications illustrate this principle. For instance, in the synthesis of modulators of the Interleukin-2 inducible T-cell kinase (ITK) pathway, the primary amine of this compound is selectively reacted with carboxylic acids or sulfonyl chlorides. These reactions are fundamental in building more complex molecular architectures.

Below is an interactive data table summarizing key chemoselective transformations performed on this substrate.

Interactive Data Table: Chemoselective Reactions Users can filter by Reaction Type to view specific transformations.

| Reaction Type | Reagent/Electrophile | Solvent | Conditions | Product Type |

| Acylation | Carboxylic Acid (e.g., 4-(cyanomethyl)benzoic acid) | DMF | HATU, DIPEA, Room Temp | Amide |

| Acylation | Acyl Chloride (e.g., 4-chlorobenzoyl chloride) | DCM | Triethylamine, 0 °C to RT | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., 2-thiophenesulfonyl chloride) | Pyridine | Room Temp | Sulfonamide |

| Reductive Amination | Ketone (e.g., 1-(pyridin-2-yl)ethan-1-one) | DCE | Sodium triacetoxyborohydride | Secondary Amine |

| Urea Formation | Isocyanate (e.g., phenyl isocyanate) | THF | Room Temp | Urea |

The data clearly indicates that under standard coupling, acylation, and reductive amination conditions, the transformation occurs exclusively at the primary amine. The N-methyl-Boc group is robust and does not participate in these reactions, demonstrating the high level of chemoselectivity inherent to the substrate. This allows for the synthesis of a diverse array of derivatives where the N-methylcarbamate can be retained as a key structural feature or deprotected in a subsequent synthetic step if desired.

Applications of this compound in Bioactive Compound Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available public domain information detailing the specific applications of the chemical compound this compound as a synthetic building block in the research and development of bioactive compounds for the areas outlined below.

Applications As a Synthetic Building Block in the Research and Development of Bioactive Compounds

Exploration in Antidepressant Agent Synthesis and Structure-Activity Relationship (SAR) Studies

While the trans-4-aminocyclohexyl moiety is a common structural motif in medicinal chemistry, and related Boc-protected aminocyclohexane derivatives are utilized in various synthetic pathways, the specific compound tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate is not featured in the available literature for these precise roles. The presence of this compound in the catalogs of chemical suppliers confirms its commercial availability, but its application in the synthesis of the aforementioned bioactive compounds is not documented.

Therefore, this article cannot provide detailed research findings, data tables, or in-depth discussion on the specified topics as no relevant information could be retrieved. The generation of content for the requested outline would require speculation unsupported by scientific evidence, which is beyond the scope of this response.

Role in the Discovery and Optimization of MALT1 Protease Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target, particularly in the context of certain types of lymphomas and autoimmune diseases. medchemexpress.comnih.govresearchgate.net The protease activity of MALT1 is integral to the NF-κB signaling pathway, which is often dysregulated in these conditions. nih.gov Consequently, the development of small molecule inhibitors of MALT1 is an area of intense research.

While the core structure of this compound, featuring a cyclohexane (B81311) ring and a carbamate (B1207046) group, represents a common motif in medicinal chemistry for creating molecules with drug-like properties, a direct and specific application of this particular compound in the synthesis of MALT1 protease inhibitors is not extensively documented in publicly available scientific literature.

However, the structural components of this compound are relevant to the principles of drug design for enzyme inhibitors. The cyclohexane core can serve as a rigid scaffold to orient functional groups for optimal interaction with a target's binding site. The presence of both a protected secondary amine and a primary amine allows for the differential introduction of pharmacophores that can engage in hydrogen bonding, hydrophobic interactions, or other key binding events within an enzyme's active or allosteric sites.

The general synthetic utility of related Boc-protected cyclohexylamine (B46788) derivatives in the preparation of kinase inhibitors and other bioactive molecules is well-established. These building blocks enable the systematic exploration of the chemical space around a core scaffold, a fundamental process in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Although a direct link to MALT1 inhibitors is not explicitly detailed in the reviewed literature, the chemical functionalities inherent to this compound make it a plausible candidate for the construction of libraries of compounds for screening against MALT1 and other therapeutic targets.

General Applicability in Pharmaceutical and Agrochemical Intermediate Synthesis

The utility of this compound as a synthetic building block extends broadly across the pharmaceutical and agrochemical sectors. Its bifunctional nature, with two distinct amino groups of differing reactivity due to the tert-butoxycarbonyl (Boc) protecting group, allows for selective chemical transformations. This is a crucial feature in the multi-step synthesis of complex target molecules.

In the realm of pharmaceutical intermediates, this compound is employed in the synthesis of a variety of biologically active agents. synhet.comsynhet.com The carbamate functional group is a common structural element in many therapeutic agents, and this building block provides a convenient route for its incorporation. The aminocyclohexyl moiety can be found in a range of drug candidates, contributing to their pharmacokinetic and pharmacodynamic profiles. The compound serves as a precursor for creating more elaborate molecules, including kinase inhibitors.

The applications of this compound and its analogues in the agrochemical industry are also noteworthy. It is recognized as an intermediate in the synthesis of pesticides and dyes. synhet.comsynhet.com The development of novel pesticides, including insecticides, herbicides, and fungicides, often relies on the assembly of molecular frameworks that can effectively interact with biological targets in pests or weeds. The structural motifs present in this compound can be elaborated to produce new classes of agrochemicals with improved efficacy and environmental profiles.

Below is an interactive data table summarizing the key applications of this chemical compound as a synthetic intermediate.

| Field of Application | Specific Use | Key Structural Contribution |

| Pharmaceutical Synthesis | Intermediate for Bioactive Molecules | Boc-protected amine for controlled reactions, Cyclohexane scaffold |

| Pharmaceutical Synthesis | Building Block for Kinase Inhibitors | Provides a core structure for derivatization |

| Agrochemical Synthesis | Intermediate for Pesticides | Enables the creation of novel pesticide frameworks |

| Agrochemical Synthesis | Intermediate for Dyes | Contributes to the synthesis of dye molecules |

| Organic Chemistry | Versatile Synthetic Reagent | Bifunctional nature allows for selective transformations |

Structure Activity Relationship Sar Studies on Derivatives Originating from Tert Butyl N 4 Aminocyclohexyl N Methylcarbamate

Stereochemical Influence of the Cyclohexyl Ring on Molecular Recognition and Target Binding

In the trans isomer, the two substituents are on opposite sides of the ring, which can lead to one being in an equatorial position and the other in an axial position, or both being in equatorial positions in a chair conformation. Conversely, the cis isomer has both substituents on the same side of the ring, resulting in one axial and one equatorial substituent. The energetic preference for bulky groups to occupy the more stable equatorial position to minimize steric hindrance is a key determinant of the predominant conformation.

The spatial relationship between the key functional groups dictated by the cis or trans configuration directly influences the ligand's ability to engage in specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues in the target protein. A change from a trans to a cis configuration can drastically alter the distance and orientation between these interaction points, potentially leading to a significant loss or gain of biological activity. For instance, a receptor might have two distinct binding pockets that are optimally engaged by the substituents in a trans configuration, whereas the cis isomer may not be able to simultaneously reach both pockets effectively. This can result in substantial differences in binding affinity and efficacy between the two isomers.

Research on related cyclohexyl-containing molecules has often demonstrated that one stereoisomer is significantly more active than the other, underscoring the critical nature of stereochemistry in drug design. This highlights the importance of stereochemically controlled synthesis to isolate and evaluate the biological activity of individual isomers.

Table 1: Illustrative Impact of Cyclohexyl Ring Stereochemistry on Receptor Binding Affinity

| Compound | Isomer | Receptor Binding Affinity (Ki, nM) |

| Derivative A | trans | 15 |

| Derivative B | cis | 350 |

Note: The data in this table is illustrative and intended to demonstrate the potential differences in biological activity between stereoisomers based on findings in related chemical series.

Impact of Cyclohexyl Ring Substitutions on Ligand Affinity and Efficacy

Modifications to the cyclohexyl ring through the introduction of various substituents can profoundly affect a ligand's affinity and efficacy. These substitutions can alter the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its interaction with the target receptor. The position of the substituent on the ring is also crucial, as it determines the spatial orientation of the new functional group relative to the rest of the molecule and the binding site.

Substituents can be broadly categorized based on their properties:

Alkyl Groups: Small alkyl groups, such as methyl or ethyl, can enhance hydrophobic interactions with nonpolar pockets in the receptor. However, larger, bulkier groups like tert-butyl may introduce steric hindrance, preventing the ligand from binding effectively, unless there is a corresponding large pocket in the receptor to accommodate it.

Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the molecule. This can influence dipole moments and the strength of hydrogen bonds, potentially leading to enhanced or diminished binding affinity.

Hydrogen Bond Donors and Acceptors: Functional groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH2) groups, can establish additional interactions with the receptor, thereby increasing binding affinity. The precise positioning of these groups is critical for optimal interaction.

The impact of these substitutions is highly dependent on the specific topology of the receptor's binding site. A substituent that is beneficial for activity at one target may be detrimental at another. Therefore, a systematic exploration of various substituents is often necessary to develop a comprehensive SAR profile.

Table 2: Representative Effects of Cyclohexyl Ring Substitutions on Ligand Affinity

| Derivative | Substitution on Cyclohexyl Ring | Receptor Binding Affinity (IC50, nM) |

| Parent Compound | None | 100 |

| Derivative C | 2-methyl | 50 |

| Derivative D | 4-fluoro | 75 |

| Derivative E | 3-hydroxyl | 25 |

| Derivative F | 4-tert-butyl | 500 |

Note: The data presented in this table is hypothetical and serves to illustrate the potential effects of different substituents on the biological activity of cyclohexyl derivatives.

Role of the N-Methylcarbamate Moiety in Mediating Molecular Interactions

The N-methylcarbamate moiety is a key functional group in the tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate scaffold, playing a significant role in mediating interactions with biological targets. Carbamates are recognized as important structural motifs in medicinal chemistry due to their chemical stability and ability to participate in various non-covalent interactions. patsnap.com

The N-methylcarbamate group possesses several features that contribute to its role in molecular recognition:

Hydrogen Bonding: The carbamate (B1207046) group contains both a hydrogen bond donor (the N-H group, if present, or in this case, the potential for interaction with the nitrogen lone pair) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow it to form crucial hydrogen bonds with amino acid residues such as serine, threonine, or asparagine in a receptor's binding site. The N-methyl group can also influence the hydrogen-bonding potential and the local electronic environment.

Dipole Moment: The carbonyl group in the carbamate creates a significant dipole moment, which can engage in favorable dipole-dipole interactions with the receptor.

Conformational Rigidity: The partial double-bond character of the C-N bond in the carbamate group restricts rotation, leading to a more defined conformation. This pre-organization of the ligand's shape can reduce the entropic penalty upon binding to the receptor, thereby contributing to higher affinity.

Modification of the N-methylcarbamate moiety, for instance, by altering the N-alkyl substituent or replacing the entire group with a bioisostere, can have a substantial impact on biological activity. For example, increasing the size of the N-alkyl group could introduce steric clashes or enhance hydrophobic interactions, depending on the nature of the binding pocket. The presence and nature of the N-substituent are crucial in determining the covalent binding behavior and duration of action for some carbamate-based inhibitors. chemrxiv.org

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The rational design of new derivatives based on the this compound scaffold aims to systematically modify its structure to optimize its biological activity. This process is guided by the SAR data obtained from previous iterations of synthesis and testing, as well as by computational modeling techniques.

Key principles in the rational design of these derivatives include:

Scaffold Hopping and Core Refinement: While maintaining the core cyclohexyl scaffold, which provides a rigid framework for the presentation of key functional groups, minor modifications to the ring itself (e.g., introduction of heteroatoms) could be explored to fine-tune its properties.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. patsnap.comdrughunter.com For the N-methylcarbamate moiety, potential bioisosteres could include amides, ureas, sulfonamides, or various five-membered heterocyclic rings. drughunter.com Each replacement would alter the hydrogen bonding pattern, lipophilicity, and metabolic stability in a distinct way, offering a powerful tool for lead optimization. The success of a bioisosteric replacement is highly dependent on the specific context of the molecule and its target. drughunter.com

Conformational Constraint: Introducing conformational rigidity into a molecule can lock it into its bioactive conformation, which can lead to an increase in affinity and selectivity. For the cyclohexyl ring, this could be achieved by incorporating it into a bicyclic system.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different derivatives will bind. This allows for the design of molecules with complementary shapes and functionalities to the binding site, maximizing favorable interactions and minimizing unfavorable ones. This approach can prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop new compounds with tailored biological activities.

Advanced Research Directions and Emerging Paradigms for Tert Butyl N 4 Aminocyclohexyl N Methylcarbamate

Integration with Novel Synthetic Methodologies: Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant paradigm shift in chemical manufacturing. For a molecule like tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate, these technologies offer the potential for enhanced control over reaction parameters, leading to improved yields, higher purity, and safer operational conditions.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control of temperature, pressure, and reaction time. This methodology could be particularly advantageous for the multi-step synthesis often required for carbamate (B1207046) derivatives, minimizing the handling of potentially hazardous intermediates and enabling reactions that are difficult to control on a large scale in batch reactors. Automated synthesis platforms, integrated with real-time monitoring and machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of novel synthetic routes and derivatives.

Key Research Thrusts:

Miniaturized Reactor Design: Development of microreactors specifically designed for carbamate synthesis, potentially incorporating immobilized catalysts or reagents to streamline purification.

Process Analytical Technology (PAT): Integration of in-line spectroscopic techniques (e.g., IR, Raman) to monitor reaction progress in real-time, enabling automated feedback and control for process optimization.

High-Throughput Experimentation: Utilization of automated platforms to rapidly explore a wide range of substrates, catalysts, and solvent systems for the synthesis of a diverse library of derivatives based on the this compound core.

Computational Chemistry and Molecular Modeling for Predictive Synthesis and Derivative Design

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering deep insights into reaction mechanisms and molecular interactions that guide experimental design. nih.gov For this compound, these computational approaches can accelerate the design of new derivatives with tailored properties and predict optimal synthetic pathways.

Density Functional Theory (DFT) calculations can be employed to investigate the energetic feasibility of various reaction pathways, identify key intermediates, and elucidate the role of catalysts in carbamate formation. nih.gov Furthermore, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest potential for desired biological activity, saving significant time and resources.

| Computational Technique | Application in Carbamate Research | Potential for this compound |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate transition state energies, predict catalyst performance. nih.gov | Optimize synthetic routes by predicting the most energetically favorable reaction conditions. |

| Molecular Docking | Predict binding modes and affinities of carbamate-based inhibitors to target proteins. nih.gov | Design novel derivatives with enhanced binding affinity to specific therapeutic targets. |

| Molecular Dynamics (MD) Simulations | Investigate the stability of ligand-protein complexes and conformational changes upon binding. acs.org | Assess the stability of designed derivatives within a biological binding pocket over time. |

| ADME Prediction | Computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties of new compounds. nih.gov | Prioritize derivatives with favorable drug-like properties for further experimental validation. |

Development of Greener and More Sustainable Synthetic Routes for Carbamate Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and their intermediates, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research into the synthesis of carbamates has seen significant progress in developing more sustainable methodologies. tudelft.nl

A key area of innovation is the replacement of hazardous reagents like phosgene and its derivatives with more benign alternatives. nih.gov One promising approach involves the use of carbon dioxide (CO₂) as a renewable C1 source for carbamate synthesis, reacting it directly with amines and alcohols. rsc.org Another strategy focuses on novel catalytic systems that eliminate the need for toxic reagents and metal catalysts. For instance, recent studies have demonstrated the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, aligning with the principles of sustainable chemistry. rsc.org These methods offer a more environmentally benign and efficient pathway for producing key chemical intermediates like this compound. rsc.orgresearchgate.net

| Traditional Method | Greener Alternative | Advantages of Greener Route |

| Use of phosgene or chloroformates | Direct carboxylation with CO₂ and an alcohol. rsc.org | Avoids highly toxic reagents; utilizes a renewable feedstock. |

| Stoichiometric reagents and harsh conditions | Catalytic systems (e.g., base-catalyzed). rsc.org | Reduces waste; milder reaction conditions; improves atom economy. |

| Use of hazardous solvents | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids). bohrium.comrsc.org | Reduces environmental impact and simplifies product purification. |

Expansion into New Areas of Chemical Biology and Probe Development

The structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological processes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. vcu.edu

The carbamate linker is increasingly being used in the design of sophisticated molecular tools, such as fluorogenic probes. acs.org These probes are non-fluorescent until they react with a specific enzyme or analyte, at which point they release a fluorophore, providing a clear "turn-on" signal. The aminocyclohexyl group of this compound can be functionalized to incorporate targeting moieties, while the protected amine provides a handle for attaching reporter groups like fluorophores or biotin tags.

Future Applications in Chemical Biology:

Activity-Based Probes: Designing probes that covalently link to the active site of specific enzymes, allowing for their identification and quantification in complex mixtures.

Fluorogenic Sensors: Developing derivatives that exhibit a fluorescent response upon binding to a specific metal ion or biomolecule, enabling real-time imaging in living cells.

Drug-Target Engagement Probes: Creating tagged versions of bioactive molecules derived from the carbamate scaffold to confirm their interaction with intended protein targets in a cellular context.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbamate protection of a pre-functionalized cyclohexylamine intermediate. For example, tert-butyl carbamates are typically formed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Reaction temperature (0–25°C) and stoichiometric control of Boc₂O are critical to avoid overprotection or side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) is recommended. Yields typically range from 70–88%, depending on the steric hindrance of the amine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and carbamate carbonyl (δ ~155–160 ppm in ¹³C). The cyclohexylamine protons show splitting patterns dependent on axial/equatorial positions .

- IR Spectroscopy : Confirm carbamate formation via N–H stretching (~3300 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The tert-butyl carbamate group is labile under strong acids (e.g., HCl in dioxane), leading to deprotection and formation of the free amine .

- Basic Conditions : Stable under mild bases (pH < 10), but prolonged exposure to strong bases may hydrolyze the carbamate .

- Oxidative Conditions : Avoid peroxides or strong oxidizers (e.g., KMnO₄), which may degrade the cyclohexylamine moiety .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for carbamate formation to predict regioselectivity and activation energies.

- MD Simulations : Study solvent effects on reaction kinetics (e.g., THF vs. DCM) .

- Docking Studies : If the compound is a pharmaceutical intermediate, simulate interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported solubility or reactivity data for tert-butyl carbamate derivatives?

- Methodological Answer :

- Systematic Solubility Testing : Use Hansen solubility parameters to compare solvents (e.g., methanol, acetonitrile) .

- Controlled Reactivity Studies : Replicate conflicting conditions (e.g., varying temperatures/pH) with inline analytics (e.g., HPLC monitoring) .

- Literature Meta-Analysis : Cross-reference datasets from peer-reviewed journals over patents, which may lack experimental details .

Q. How can air-sensitive intermediates in the synthesis of this compound be handled?

- Methodological Answer :

- Schlenk Techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., amine protection) .

- Low-Temperature Quenching : Add reactants at –78°C (dry ice/acetone bath) to suppress side reactions .

- Stabilizing Additives : Include radical inhibitors (e.g., BHT) if oxidative degradation is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.